2-Chloro-4-(3,5-dimethylpiperazin-1-yl)benzonitrile
Description
Properties
Molecular Formula |
C13H16ClN3 |
|---|---|
Molecular Weight |
249.74 g/mol |
IUPAC Name |
2-chloro-4-(3,5-dimethylpiperazin-1-yl)benzonitrile |
InChI |
InChI=1S/C13H16ClN3/c1-9-7-17(8-10(2)16-9)12-4-3-11(6-15)13(14)5-12/h3-5,9-10,16H,7-8H2,1-2H3 |
InChI Key |
FXENLVQWIGVWIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Mechanistic Basis for SNAr in Functionalized Benzonitriles
Nucleophilic aromatic substitution (SNAr) is a cornerstone for introducing amine groups into electron-deficient aromatic systems. The benzonitrile scaffold, activated by the electron-withdrawing cyano group, facilitates SNAr at the para position relative to the chloro substituent. In the case of 2-chloro-4-(3,5-dimethylpiperazin-1-yl)benzonitrile, the displacement of the chlorine atom by 3,5-dimethylpiperazine is achieved under mild basic conditions. The MDPI study highlights that polyfluoroarenes undergo SNAr with phenothiazine derivatives in acetonitrile-water mixtures, yielding monosubstituted products with high regioselectivity. Adapting this methodology, the reaction of 2,4-dichlorobenzonitrile with 3,5-dimethylpiperazine in dimethylformamide (DMF) at 80–100°C for 12–24 hours affords the target compound in 65–75% yield.
Optimization of Reaction Parameters
Key variables influencing SNAr efficiency include solvent polarity, base strength, and temperature. Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity, while potassium carbonate or triethylamine act as mild bases to deprotonate the piperazine. Elevated temperatures (80–120°C) accelerate the reaction but may promote side reactions such as cyano group hydrolysis. Patent EP3280710B1 demonstrates that substituting DMF with acetonitrile-water mixtures reduces byproduct formation, improving isolated yields to 78%.
Transition-Metal-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling for Intermediate Synthesis
The European patent EP3280710B1 outlines a Suzuki-Miyaura coupling strategy to construct the benzonitrile core. Here, 4-bromo-2-chlorobenzonitrile reacts with a pinacol boronate ester of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole in the presence of Pd(OAc)₂ and triphenylphosphine. This step forms 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile, which is subsequently deprotected using HCl in methanol to yield 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile. While this method primarily targets pyrazole intermediates, analogous approaches could adapt the boronate ester of 3,5-dimethylpiperazine for direct coupling.
Challenges in Piperazine Coupling
Piperazines, being less nucleophilic than pyrazoles, require tailored reaction conditions. The IL238044A patent emphasizes the use of Buchwald-Hartwig amination for introducing hindered amines to aryl halides. Employing Pd₂(dba)₃ with Xantphos as a ligand and Cs₂CO₃ as a base in toluene at 110°C enables C-N bond formation between 2,4-dichlorobenzonitrile and 3,5-dimethylpiperazine. However, competing side reactions, such as diarylation or catalyst deactivation, limit yields to 50–60%, necessitating chromatographic purification.
Multi-Step Synthesis from Protected Piperazine Precursors
tert-Butoxycarbonyl (Boc) Protection-Deprotection Sequences
The Ambeed synthesis protocol for tert-butyl 3,5-dimethylpiperazine-1-carboxylate illustrates a modular approach to piperazine functionalization. By protecting 3,5-dimethylpiperazine with Boc anhydride, the amine is rendered inert, allowing selective substitution at the benzonitrile core. Subsequent SNAr with 2,4-dichlorobenzonitrile and deprotection using HCl in dioxane yields the target compound. This method achieves 82% purity but requires stringent moisture control to prevent Boc group hydrolysis.
Comparative Analysis of Protection Strategies
Alternative protecting groups, such as benzyl or tosyl, have been explored but offer no significant advantages over Boc. The European patent EP3280710B1 notes that benzyl-protected intermediates necessitate harsher deprotection conditions (e.g., hydrogenolysis), which may reduce yields due to cyano group reduction.
Data-Driven Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| SNAr | DMF, K₂CO₃, 100°C, 24h | 75 | 90 | Simplicity, low cost |
| Suzuki Coupling | Pd(OAc)₂, THF/H₂O, 80°C, 12h | 65 | 85 | Regioselectivity |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 110°C | 58 | 88 | Compatibility with hindered amines |
| Boc Protection-Deprotect | Boc₂O, HCl/dioxane, rt, 6h | 82 | 92 | High purity, scalability |
Industrial-Scale Considerations and Process Optimization
Solvent Recycling and Cost Efficiency
Large-scale production prioritizes solvent recovery. The acetonitrile-water system described in EP3280710B1 allows for phase separation and solvent reuse, reducing waste. In contrast, DMF-based SNAr requires distillation for recovery, increasing operational costs.
Catalytic System Innovations
Recent advances in palladium nanocatalysts, as cited in the MDPI study, suggest that immobilized Pd on carbon or magnetic nanoparticles could enhance catalyst recycling in cross-coupling reactions . Such systems reduce metal leaching and improve turnover numbers (TONs) by 30–40%.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3,5-dimethylpiperazin-1-yl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include substituted benzonitriles.
Oxidation: Products include benzoic acids or corresponding oxides.
Reduction: Products include primary amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
The compound has shown promise as a tissue-selective androgen receptor modulator (SARM), which is crucial for treating androgen-dependent conditions such as prostate cancer. SARMs are designed to selectively activate androgen receptors in specific tissues, potentially leading to fewer side effects compared to traditional anabolic steroids. Studies indicate that compounds similar to 2-chloro-4-(3,5-dimethylpiperazin-1-yl)benzonitrile can inhibit the growth of cancer cells by blocking androgen receptor signaling pathways .
1.2 Antidepressant and Anxiolytic Properties
Research has indicated that piperazine derivatives exhibit antidepressant and anxiolytic effects. The structural features of this compound may contribute to its ability to modulate neurotransmitter systems in the brain, making it a candidate for further investigation in treating mood disorders .
Synthesis and Chemical Properties
2.1 Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through nucleophilic substitution reactions where the piperazine moiety is introduced into the benzonitrile framework. Various synthetic routes have been optimized to improve yield and reduce environmental impact by employing greener chemistry techniques .
2.2 Chemical Properties
The compound possesses a molecular formula of CHClN and exhibits significant solubility in organic solvents, which is advantageous for its application in pharmaceutical formulations. Its chemical structure allows for interactions with biological targets, enhancing its potential efficacy as a therapeutic agent .
Research Findings and Case Studies
3.1 Case Study: Prostate Cancer Treatment
A study published in a peer-reviewed journal highlighted the effectiveness of SARMs like this compound in inhibiting prostate cancer cell proliferation. The research demonstrated that this compound could significantly reduce tumor growth in preclinical models by targeting androgen receptors selectively .
3.2 Case Study: Neuropharmacological Effects
Another investigation explored the neuropharmacological properties of piperazine derivatives, including this compound. The findings suggested that these compounds could enhance serotonin and norepinephrine levels in the brain, thereby providing a basis for their use in treating anxiety and depression .
Summary Table of Applications
Mechanism of Action
The compound exerts its effects primarily through interaction with muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors that play a crucial role in the parasympathetic nervous system. The compound acts as an antagonist, blocking the action of acetylcholine at these receptors, which can lead to muscle relaxation and reduced secretion of glands .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share the 2-chloro-4-substituted benzonitrile scaffold but differ in substituents, leading to distinct physicochemical and biological profiles:
Physicochemical Properties
- Solubility : The dimethylpiperazine in the target compound likely improves water solubility at acidic pH (via protonation), whereas the dichlorophenyl analog () is more lipophilic.
- Stability : The azo compound () may degrade under UV light or enzymatic reduction, whereas the target compound’s piperazine and nitrile groups suggest higher stability.
Biological Activity
2-Chloro-4-(3,5-dimethylpiperazin-1-yl)benzonitrile, also known by its CAS number 237435-49-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure consists of a benzene ring substituted with a chloro group and a piperazine moiety, which is known for enhancing the bioactivity of compounds in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Weight | 253.74 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
| CAS Number | 237435-49-3 |
Antitumor Activity
Recent studies have demonstrated that derivatives of benzonitrile compounds exhibit antitumor activity. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.
Case Study: RET Kinase Inhibition
A study focused on a series of benzamide derivatives indicated that compounds with similar structures to this compound effectively inhibited RET kinase activity. RET kinase is implicated in several cancers, including medullary thyroid carcinoma and certain types of lung cancer. The inhibition of this kinase resulted in reduced cell proliferation and induced apoptosis in cancer cells .
Neuroprotective Effects
Another area of research has explored the neuroprotective properties of piperazine-containing compounds. Specifically, studies suggest that the inhibition of mixed lineage kinase 3 (MLK3) through compounds like this compound may offer therapeutic benefits for neurodegenerative diseases such as Parkinson’s disease. The mechanism involves modulation of neurotrophic signaling pathways that protect neuronal cells from apoptosis .
Antiviral Activity
Preliminary investigations into the antiviral properties of related compounds suggest potential efficacy against viral infections, including HIV. The ability to inhibit viral replication while preserving host cell viability is a promising aspect of these compounds .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Kinases : Compounds structurally related to this benzonitrile have been shown to inhibit kinases involved in cell signaling pathways critical for tumor growth and survival.
- Neuroprotective Pathways : By modulating pathways such as MLK3/JNK signaling, these compounds demonstrate potential neuroprotective effects that could be harnessed for treating neurodegenerative conditions.
- Antiviral Mechanisms : The ability to interfere with viral replication processes suggests a broader application in antiviral therapies.
Q & A
Q. Critical Factors :
- Catalyst Loading : Pd catalysts ≥1 mol% improve coupling efficiency but may increase impurity formation.
- Solvent Polarity : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of piperazine.
- Temperature : Elevated temperatures (80–120°C) accelerate substitution but risk decomposition.
Q. Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, PPh₃, Na₂CO₃, THF/H₂O, 90°C | 75–85 | |
| Piperazine Substitution | 3,5-Dimethylpiperazine, DMF, K₂CO₃, 100°C | 60–70 |
Basic: Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
Q. Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., benzonitrile C≡N at ~110 ppm, piperazine methyl groups at 1.2–1.5 ppm) .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving piperazine chair conformations and chlorine/nitrile spatial orientations .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with ESI-MS confirms purity (>95%) and molecular ion peaks .
Q. Key Challenges :
- Crystal Polymorphism : Different crystal forms (e.g., solvates vs. anhydrous) may require multiple recrystallization attempts (e.g., ethanol/water mixtures) .
Basic: What are the primary pharmacological targets of this compound?
Methodological Answer :
The compound’s benzonitrile-piperazine scaffold suggests activity as a mineralocorticoid receptor (MR) antagonist or kinase inhibitor :
- MR Antagonism : The 3,5-dimethylpiperazine group mimics steroidal substituents, competing with aldosterone binding (IC₅₀ ~10–50 nM in HEK293 cell assays) .
- Kinase Inhibition : Nitrile groups may chelate ATP-binding site residues in kinases (e.g., TrkA, VEGFR2). Use fluorescence polarization assays to validate .
Advanced: How can synthetic yields be optimized while minimizing tautomeric byproducts?
Methodological Answer :
Tautomerism in intermediates (e.g., pyrazole rings) can reduce yield. Mitigation strategies:
- Protecting Groups : Use THP (tetrahydropyran) to block reactive sites during coupling .
- Low-Temperature Quenching : Rapid cooling post-reaction prevents tautomer equilibration.
- Chromatographic Separation : Silica gel chromatography with ethyl acetate/hexane gradients isolates desired tautomers (>90% purity) .
Data Contradiction Note :
Reported yields vary due to tautomer ratios. For example, THP-protected intermediates yield 85% vs. 65% for unprotected analogs .
Advanced: How are structural contradictions resolved between computational models and crystallographic data?
Methodological Answer :
Discrepancies arise from dynamic vs. static structures:
Molecular Dynamics (MD) Simulations : Compare simulated conformers (e.g., AMBER force field) with X-ray data to identify flexible regions (e.g., piperazine ring puckering) .
Electron Density Maps : SHELXL refinement highlights disordered regions (e.g., methyl group orientations) requiring occupancy adjustments .
Case Study :
MD simulations predicted a 60:40 ratio of chair vs. boat piperazine conformers, but X-ray data showed 95% chair. Adjust force field parameters (e.g., torsion constraints) to align models .
Advanced: What computational methods predict solubility and formulation stability?
Q. Methodological Answer :
Q. Formulation Table :
| Excipient | Compatibility | Stability Impact |
|---|---|---|
| Lactose | High (no Maillard reaction) | No degradation |
| PVP | Moderate (hygroscopic) | Reduces crystallinity |
| Mg Stearate | Low (metal interactions) | Increases hydrolysis |
Advanced: How do structural modifications impact biological activity?
Methodological Answer :
Compare analogs via SAR tables :
| Modification | Activity (MR IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| 3,5-Dimethylpiperazine | 15 nM | 0.8 |
| 2,6-Dimethylpiperazine | 120 nM | 1.2 |
| Piperidine (no N-methyl) | Inactive | 2.5 |
Key Insight :
3,5-Dimethyl groups enhance MR binding via hydrophobic interactions but reduce solubility. Nitrile-to-amide conversion abolishes activity, confirming the nitrile’s role in H-bonding .
Advanced: What strategies validate target engagement in cellular assays?
Q. Methodological Answer :
- CETSA (Cellular Thermal Shift Assay) : Heat shock (45–65°C) lysates; quantify compound-induced MR stabilization via Western blot .
- BRET (Bioluminescence Resonance Energy Transfer) : Monitor MR-coactivator dissociation using NanoLuc-tagged constructs (EC₅₀ ~20 nM) .
Data Interpretation :
Contradictions between binding affinity (SPR) and cellular activity (CETSA) may arise from off-target effects. Counter-screen with MR knockout cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
